molecular formula C10H12N4O2S B12041192 4-nitrobenzaldehyde N-ethylthiosemicarbazone

4-nitrobenzaldehyde N-ethylthiosemicarbazone

Cat. No.: B12041192
M. Wt: 252.30 g/mol
InChI Key: GLPPPSGIOPOESR-KPKJPENVSA-N
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Description

4-Nitrobenzaldehyde N-ethylthiosemicarbazone is an organic compound with the molecular formula C10H12N4O2S It is a derivative of 4-nitrobenzaldehyde, where the aldehyde group is substituted with an N-ethylthiosemicarbazone moiety

Preparation Methods

The synthesis of 4-nitrobenzaldehyde N-ethylthiosemicarbazone typically involves the reaction of 4-nitrobenzaldehyde with N-ethylthiosemicarbazide. The reaction is usually carried out in an ethanol solution under reflux conditions. The general reaction scheme is as follows:

4-Nitrobenzaldehyde+N-Ethylthiosemicarbazide4-Nitrobenzaldehyde N-Ethylthiosemicarbazone\text{4-Nitrobenzaldehyde} + \text{N-Ethylthiosemicarbazide} \rightarrow \text{this compound} 4-Nitrobenzaldehyde+N-Ethylthiosemicarbazide→4-Nitrobenzaldehyde N-Ethylthiosemicarbazone

The reaction conditions, such as temperature and solvent, can be optimized to achieve higher yields and purity of the product. Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to ensure the compound’s quality.

Chemical Reactions Analysis

4-Nitrobenzaldehyde N-ethylthiosemicarbazone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The aldehyde group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and strong oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Nitrobenzaldehyde N-ethylthiosemicarbazone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-nitrobenzaldehyde N-ethylthiosemicarbazone involves its interaction with specific molecular targets. For instance, it has been shown to induce mitochondrial alterations in certain parasites, leading to cell death . The compound’s effects are mediated through pathways involving oxidative stress and disruption of mitochondrial function.

Comparison with Similar Compounds

4-Nitrobenzaldehyde N-ethylthiosemicarbazone can be compared with other thiosemicarbazone derivatives, such as:

  • 4-Nitrobenzaldehyde N-phenylthiosemicarbazone
  • 4-Nitrobenzaldehyde N-cyclohexylthiosemicarbazone
  • 2-Nitrobenzaldehyde N-ethylthiosemicarbazone
  • 3-Nitrobenzaldehyde N-ethylthiosemicarbazone

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct properties and applications.

Properties

Molecular Formula

C10H12N4O2S

Molecular Weight

252.30 g/mol

IUPAC Name

1-ethyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea

InChI

InChI=1S/C10H12N4O2S/c1-2-11-10(17)13-12-7-8-3-5-9(6-4-8)14(15)16/h3-7H,2H2,1H3,(H2,11,13,17)/b12-7+

InChI Key

GLPPPSGIOPOESR-KPKJPENVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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